molecular formula C11H20N2O2 B14705001 1-Methyl-3-piperidinol 3-(1-aziridinyl)propionate CAS No. 24116-24-3

1-Methyl-3-piperidinol 3-(1-aziridinyl)propionate

Cat. No.: B14705001
CAS No.: 24116-24-3
M. Wt: 212.29 g/mol
InChI Key: PIPOFPHKPVIVHJ-UHFFFAOYSA-N
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Description

1-Methyl-3-piperidinol 3-(1-aziridinyl)propionate is a compound that combines the structural features of piperidinol and aziridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-piperidinol 3-(1-aziridinyl)propionate typically involves the reaction of 1-Methyl-3-piperidinol with 3-(1-aziridinyl)propionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts and solvents that facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-piperidinol 3-(1-aziridinyl)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

1-Methyl-3-piperidinol 3-(1-aziridinyl)propionate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-piperidinol 3-(1-aziridinyl)propionate involves the interaction of its functional groups with molecular targets. The aziridine ring, in particular, is known for its reactivity and ability to form covalent bonds with nucleophiles. This reactivity underlies its potential biological activity and applications in various fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This combination makes it a versatile compound for research and industrial use .

Properties

CAS No.

24116-24-3

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

(1-methylpiperidin-3-yl) 3-(aziridin-1-yl)propanoate

InChI

InChI=1S/C11H20N2O2/c1-12-5-2-3-10(9-12)15-11(14)4-6-13-7-8-13/h10H,2-9H2,1H3

InChI Key

PIPOFPHKPVIVHJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)OC(=O)CCN2CC2

Origin of Product

United States

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